2-Nitrophenyl (2-naphthyloxy)acetate
Description
2-Nitrophenyl (2-naphthyloxy)acetate is an aromatic ester featuring a 2-nitrophenyl group linked via an acetoxy bridge to a 2-naphthyloxy moiety. Such esters are often used as photoactivatable probes or cross-linking agents due to their nitroaromatic groups, which enable light-triggered reactivity .
However, its biological and chemical properties are highly dependent on substituent effects, making comparisons with similar compounds critical.
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2-nitrophenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H13NO5/c20-18(24-17-8-4-3-7-16(17)19(21)22)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |
InChI Key |
HPXWBPGBQCMBMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Nitrophenyl Esters: Positional Isomerism and Reactivity
highlights the hydrolysis and aminolysis kinetics of nitrophenyl esters, including ortho- (2-nitrophenyl), meta- (m-nitrophenyl), and para-nitrophenyl (p-nitrophenyl) derivatives. Key findings include:
- Hydrolysis Rates : The 2-nitrophenyl ester (ortho isomer) exhibits kinetics comparable to its meta- and para-isomers, suggesting minimal steric or electronic effects from nitro group positioning on hydrolysis .
- However, predictive studies suggest that increasing the leaving group’s pKaH (~12.4) could enhance selectivity, reducing the need for chromatographic purification .
Table 1: Kinetic Properties of Nitrophenyl Esters
| Compound | Hydrolysis Rate (k, s⁻¹) | Aminolysis Selectivity | Key Application |
|---|---|---|---|
| 2-Nitrophenyl ester | 0.45 ± 0.03 | Moderate | Cross-linking agents |
| m-Nitrophenyl ester | 0.43 ± 0.02 | Moderate | Photolabile probes |
| p-Nitrophenyl ester | 0.47 ± 0.04 | Moderate | Enzyme assays |
Substituent Effects: Naphthyloxy vs. Amino/Acetylanilino Groups
Methyl 2-[(2-Nitrophenyl)amino]acetate (CAS 389065-48-9)
- Structure: Features a 2-nitrophenyl group connected to an acetoxy-amino moiety.
- Properties : Molecular weight = 210.19 g/mol; purity ≥95% .
- Comparison: The amino group increases polarity compared to the naphthyloxy group in the target compound, likely enhancing solubility in aqueous media but reducing lipid membrane permeability. This difference impacts applications in drug delivery or bioimaging.
2-Nitrophenyl (Acetylanilino)acetate (CAS 666213-13-4)
- Structure: Combines 2-nitrophenyl and acetylanilino groups via an acetoxy bridge.
- Properties: Molecular weight = 314.29 g/mol; higher steric bulk due to the acetylanilino group .
- Comparison: The acetylanilino group may stabilize the ester against hydrolysis compared to the naphthyloxy group, extending its half-life in biological systems.
Table 2: Structural and Physical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility | Stability to Hydrolysis |
|---|---|---|---|---|
| 2-Nitrophenyl (2-naphthyloxy)acetate | ~315 (estimated) | 2-Naphthyloxy | Low (lipophilic) | Moderate |
| Methyl 2-[(2-nitrophenyl)amino]acetate | 210.19 | Amino | High (polar) | Low |
| 2-Nitrophenyl (acetylanilino)acetate | 314.29 | Acetylanilino | Moderate | High |
Functional Group Analogues: Hydrazides vs. Esters
lists hydrazide derivatives (e.g., 2-nitrophenyl-oxamic acid hydrazide, NPOAH) with nitroaromatic groups. These compounds differ in their reactive centers:
- Hydrazides : Contain -NH-NH2 groups, enabling nucleophilic reactions (e.g., conjugation with carbonyl compounds).
- Esters: Undergo hydrolysis or aminolysis, releasing the nitrophenolic leaving group.
Hydrazides are typically more stable in acidic conditions but less reactive in cross-linking applications compared to esters.
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